Nicorandil Impurity 2

Description

Significance of Impurity Profiling in Pharmaceutical Research and Development

In the realm of pharmaceutical sciences, the meticulous identification, quantification, and control of impurities are of paramount importance. Impurities in a drug substance or finished drug product, even in minute quantities, can potentially impact the quality, safety, and efficacy of the medication. daicelpharmastandards.com The process of impurity profiling is a critical component of pharmaceutical research and development, as well as routine quality control. It involves the comprehensive characterization of all potential and actual impurities that may arise during the synthesis, purification, and storage of a drug. daicelpharmastandards.com Regulatory bodies worldwide have established stringent guidelines that necessitate thorough impurity profiling to ensure patient safety and product consistency. These impurities can originate from various sources, including the starting materials, intermediates, reagents, solvents, and degradation of the active pharmaceutical ingredient (API). daicelpharmastandards.com

Overview of Nicorandil (B1678753) and its Therapeutic Context

Nicorandil is a dual-acting cardiovascular drug prescribed for the prevention and treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. daicelpharmastandards.comnih.gov Its therapeutic effect is achieved through a unique mechanism of action that combines the properties of a potassium channel activator and a nitric oxide donor. nih.gov By opening ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, nicorandil leads to hyperpolarization and vasodilation. nih.gov Additionally, the nitrate (B79036) moiety in its structure releases nitric oxide, which further contributes to vasodilation by stimulating guanylate cyclase. nih.gov This dual action results in both arterial and venous dilation, reducing the workload on the heart and improving coronary blood flow. nih.gov

Rationale for Comprehensive Research on Nicorandil Impurity 2

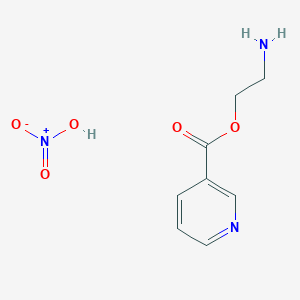

Given the therapeutic importance of nicorandil, ensuring its purity is a critical aspect of pharmaceutical manufacturing. "this compound," also known as 2-aminoethyl pyridine-3-carboxylate nitrate, is a recognized impurity associated with nicorandil. The presence of this and other impurities can arise from the manufacturing process or as degradation products. daicelpharmastandards.comnih.gov The European Pharmacopoeia lists several impurities for nicorandil, highlighting the regulatory focus on controlling these substances. google.com Comprehensive research into this compound is essential to understand its potential impact on the drug's stability and to develop robust analytical methods for its detection and quantification. This knowledge is crucial for establishing appropriate manufacturing controls and ensuring the final drug product meets the required quality standards.

Scope and Objectives of the Academic Investigation

This article provides a focused academic investigation into this compound. The primary objectives are to:

Detail the chemical and physical properties of this compound.

Outline the potential synthetic pathways leading to its formation.

Describe the analytical methodologies employed for its detection and characterization.

Present data from research findings in a clear and structured format.

This investigation will adhere strictly to the outlined topics, providing a thorough and scientifically accurate resource on this compound.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11N3O5 |

|---|---|

Molecular Weight |

229.19 g/mol |

IUPAC Name |

2-aminoethyl pyridine-3-carboxylate;nitric acid |

InChI |

InChI=1S/C8H10N2O2.HNO3/c9-3-5-12-8(11)7-2-1-4-10-6-7;2-1(3)4/h1-2,4,6H,3,5,9H2;(H,2,3,4) |

InChI Key |

HRKJKUHKKJQEDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCN.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Chemical and Physical Properties of Nicorandil Impurity 2

Nicorandil (B1678753) Impurity 2 is chemically identified as 2-aminoethyl pyridine-3-carboxylate nitrate (B79036). It is recognized as an impurity of nicorandil, a potassium channel activator.

| Property | Value | Source |

| IUPAC Name | 2-aminoethyl pyridine-3-carboxylate;nitric acid | |

| Synonyms | 3-Pyridinecarboxylic acid, 2-aminoethyl ester, nitrate (1:1) | |

| CAS Number | 88598-33-8 | pharmaffiliates.com |

| Molecular Formula | C8H10N2O2.HNO3 | |

| Molecular Weight | 229.19 g/mol | pharmaffiliates.com |

| Appearance | White solid | |

| Purity | >95% |

Synthesis and Formation of Nicorandil Impurity 2

The formation of Nicorandil (B1678753) Impurity 2 can occur during the synthesis of the nicorandil drug substance. One potential pathway involves an esterification reaction followed by salt formation. evitachem.com It can also arise as a degradation product of nicorandil. nih.gov The presence of impurities is a common challenge in pharmaceutical manufacturing, and their formation is influenced by various factors, including the quality of starting materials, reaction conditions, and purification processes. daicelpharmastandards.com

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Nicorandil Impurity 2

Chromatographic Separation Techniques for Impurity 2 Profiling

Chromatographic techniques are fundamental in separating Nicorandil (B1678753) Impurity 2 from the active pharmaceutical ingredient (API) and other related substances. The development of precise and reliable methods is crucial for accurate impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of nicorandil and its impurities. sphinxsai.com A variety of reversed-phase HPLC methods have been developed to effectively separate and quantify these compounds. researchgate.net

Method development often involves screening different stationary phases, with C8 and C18 columns being commonly employed. sphinxsai.comoup.com For instance, a successful separation was achieved using an Inertsil C8 column (250 x 4.6mm, 5µm) maintained at 30°C. sphinxsai.com Another method utilized an Inertsil C8-3 column (250 × 4.6 mm, 5.0 μm). oup.com The selection of the mobile phase is critical for achieving optimal resolution. A common approach involves a gradient elution system. One such system consists of a mobile phase with solvent A (a buffer solution such as 10 mM ammonium (B1175870) acetate (B1210297) or disodium (B8443419) hydrogen phosphate) and solvent B (acetonitrile or a mixture of acetonitrile (B52724) and methanol). sphinxsai.comoup.com The pH of the buffer is a key parameter to optimize, with a pH of 6.4 being used in one validated method. sphinxsai.com

The flow rate is typically set around 1.0 mL/min, and UV detection is commonly performed at 262 nm, a wavelength where nicorandil and its impurities exhibit suitable absorbance. sphinxsai.comoup.com The specificity of the method is confirmed through peak purity analysis using a photodiode array (PDA) detector, ensuring that the analyte peak is free from co-eluting impurities. sphinxsai.com Validation of these HPLC methods is performed according to ICH guidelines, demonstrating their accuracy, precision, linearity, and robustness. sphinxsai.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Inertsil C8 (250 x 4.6mm, 5µm) | Inertsil C8-3 (250 × 4.6 mm, 5.0 μm) |

| Mobile Phase A | 1.42 gm Disodium hydrogen phosphate (B84403) anhydrous, pH 6.4 | 10 mM ammonium acetate buffer |

| Mobile Phase B | Acetonitrile and Methanol | Acetonitrile and 10 mM ammonium acetate buffer (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 262 nm | UV at 262 nm |

| Column Temperature | 30°C | Ambient |

Ultra-Performance Liquid Chromatography (UPLC) Method Development and Optimization

To achieve faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) methods have been developed. oup.com These methods leverage sub-2 µm particle columns, leading to higher efficiency. A notable UPLC method for identifying nicorandil impurities utilizes an ACQUITY UPLC™ BEH C8 column (2.1 × 100 mm, 1.7 μm). oup.com

Similar to HPLC, UPLC methods for nicorandil impurity analysis employ a gradient elution. A typical mobile phase consists of 10 mM ammonium acetate buffer as mobile phase A, and a mixture of acetonitrile and the same buffer (90:10 v/v) as mobile phase B. oup.com The flow rate is significantly lower than in HPLC, around 0.2 mL/min, and the injection volume is also reduced to 2.0 μL. oup.com Detection is carried out at 262 nm. oup.com The developed UPLC methods have demonstrated the ability to resolve a wide range of degradants with a much shorter runtime, for example, 13.8 minutes, making them highly efficient for high-throughput analysis. oup.comnih.gov

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC™ BEH C8 (2.1 × 100 mm, 1.7 μm) |

| Mobile Phase A | 10 mM ammonium acetate buffer |

| Mobile Phase B | Acetonitrile and 10 mM ammonium acetate buffer (90:10 v/v) |

| Flow Rate | 0.2 mL/min |

| Detection | UV at 262 nm |

| Injection Volume | 2.0 μL |

| Runtime | 13.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Degradants

While liquid chromatography is the primary tool for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the identification and quantification of volatile degradants that may arise during the manufacturing process or upon storage of nicorandil. researchgate.netnih.gov GC-MS combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. asianjpr.com This technique is particularly useful for analyzing low molecular weight compounds that are amenable to volatilization. In the context of nicorandil, GC-MS can be employed to identify volatile compounds that may be formed through degradation pathways. researchgate.netresearchgate.net The mass spectrometer provides detailed structural information based on the fragmentation patterns of the eluted compounds, allowing for confident identification. asianjpr.com

Thin-Layer Chromatography (TLC) and Densitometric Analysis for Screening

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for screening nicorandil and its impurities. akjournals.comresearchgate.net A stability-indicating TLC method with densitometric detection has been developed for the determination of nicorandil in the presence of its degradation products. akjournals.comresearchgate.net This method typically utilizes reversed-phase (RP-18) TLC plates. akjournals.comresearchgate.net

The development of a TLC method involves selecting an appropriate mobile phase to achieve separation. For nicorandil and its impurities, various mobile phase compositions are evaluated to ensure the separation of degradants from the main compound. akjournals.com After development, the plates are scanned densitometrically to quantify the separated spots. akjournals.comresearchgate.net The specificity of the method can be enhanced by performing two-dimensional chromatography with a second mobile phase of different selectivity. akjournals.comresearchgate.net The linearity, accuracy, and precision of the densitometric analysis are validated to ensure its reliability for routine quality control and stability studies. akjournals.com

Spectroscopic and Spectrometric Techniques for Structural Characterization

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of impurities once they have been separated by chromatography.

High-Resolution Mass Spectrometry (HRMS, TOF MS) for Elemental Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS), particularly Time-of-Flight (TOF) Mass Spectrometry, is a powerful tool for determining the elemental composition and studying the fragmentation patterns of Nicorandil Impurity 2. oup.com Accurate mass measurements provided by HRMS allow for the calculation of the molecular formula of the impurity with a high degree of confidence. almacgroup.com

In a typical workflow, the impurity is first separated by UPLC and then introduced into the TOF mass spectrometer. oup.comnih.gov The instrument measures the mass-to-charge ratio (m/z) of the parent ion and its fragment ions with high accuracy. The fragmentation pattern, obtained through techniques like collision-induced dissociation (CID), provides crucial information about the structure of the molecule. nih.govresearchgate.net By analyzing the fragment ions, researchers can piece together the structure of the impurity. This approach has been successfully used to identify multiple degradants of nicorandil. oup.comresearchgate.net

| Technique | Application | Key Information Obtained |

|---|---|---|

| UPLC-TOF MS | Identification of Nicorandil Degradants | Accurate mass of parent and fragment ions, Elemental composition, Fragmentation patterns |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities like this compound. evitachem.com By providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), NMR allows for the definitive assignment of the impurity's molecular structure. daicelpharmastandards.comrsc.org

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the ethyl group, and any other unique structural motifs. google.comchemicalbook.com The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and integration values of these signals are key to piecing together the molecular puzzle. rsc.org For instance, a patent application for a nicorandil impurity compound provides the following ¹H NMR data (400MHz, MeOD): δ 9.059~9.022(2H,m),8.272~8.237(1H,m),4.331~4.303(2H,m),3.742~3.715(2H,m),2.416~2.359(2H,m),1.141~1.103(3H,m). google.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. daicelpharmastandards.com The chemical shifts in a ¹³C NMR spectrum indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). rsc.org This technique is particularly useful for confirming the carbon skeleton of this compound.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural confirmation by revealing correlations between different nuclei. COSY spectra show which protons are coupled to each other, helping to establish connectivity within proton spin systems. HSQC spectra correlate proton signals with the carbon atoms to which they are directly attached. These advanced techniques are invaluable for complex structures where one-dimensional spectra may be ambiguous.

A comprehensive analysis combining ¹H, ¹³C, and 2D NMR data allows for the unequivocal assignment of the chemical structure of this compound. daicelpharmastandards.com

Table 1: Representative NMR Data for a Nicorandil Impurity

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 9.059–9.022 | m | Aromatic protons |

| ¹H | 8.272–8.237 | m | Aromatic proton |

| ¹H | 4.331–4.303 | m | -CH₂- |

| ¹H | 3.742–3.715 | m | -CH₂- |

| ¹H | 2.416–2.359 | m | -CH₂- |

| ¹H | 1.141–1.103 | m | -CH₃ |

| Data sourced from a patent for a nicorandil impurity compound. google.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. utdallas.eduwebassign.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. vscht.cz For this compound, IR spectroscopy is used to confirm the presence or absence of key functional groups, corroborating the structural information obtained from NMR.

The IR spectrum of this compound would be expected to display characteristic absorption bands for functional groups such as:

N-H stretch: Amide or amine groups typically show absorptions in the region of 3500-3100 cm⁻¹. utdallas.edu

C=O stretch: The carbonyl group of an amide generally exhibits a strong absorption band around 1710 cm⁻¹. utdallas.edu

C-H stretch: Aromatic and aliphatic C-H stretching vibrations appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. vscht.czlibretexts.org

NO₂ stretch: If a nitro group is present, characteristic stretching vibrations would be observed.

By comparing the IR spectrum of the impurity with that of nicorandil and known related compounds, analysts can identify key structural differences. daicelpharmastandards.comnih.gov

Table 2: Characteristic IR Absorption Frequencies for Potential Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amide/Amine) | 3500 - 3100 |

| C=O Stretch (Amide) | ~1710 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| General IR absorption ranges for common functional groups. utdallas.eduvscht.cz |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. This absorption is due to electronic transitions within the molecule. For this compound, UV-Vis spectroscopy can provide information about the presence of conjugated systems, such as the pyridine ring. researchgate.netup.pt

The UV spectrum of Nicorandil typically shows a maximum absorption (λmax) at a specific wavelength, which is influenced by the electronic structure of the molecule. jopcr.comjopcr.com For instance, nicorandil has a λmax around 262 nm. up.ptsphinxsai.com The UV spectrum of this compound would be compared to that of the parent drug. A shift in the λmax or a change in the shape of the absorption band can indicate a modification to the chromophore, providing clues about the impurity's structure. While not as structurally informative as NMR or IR, UV-Vis spectroscopy is a simple and robust method often used in conjunction with HPLC for the detection and quantification of impurities. sphinxsai.com

Validation of Analytical Methods for this compound

Method validation is a crucial process in pharmaceutical analysis that demonstrates that an analytical procedure is suitable for its intended purpose. ich.orgnih.gov For the quantification of this compound, the analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, must undergo rigorous validation according to guidelines such as those from the International Council for Harmonisation (ICH). sphinxsai.comresearchgate.netresearchgate.netnih.gov

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.govresearchgate.netnih.gov For this compound, specificity is demonstrated by showing that the impurity peak is well-resolved from the peaks of nicorandil and other known impurities in the chromatogram. sphinxsai.comresearchgate.net This is often achieved by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) to generate potential degradation products and ensuring that the impurity peak remains pure and is not interfered with by these newly formed peaks. sphinxsai.comresearchgate.net Peak purity analysis using a photodiode array (PDA) detector is a common tool to confirm the specificity of the method. sphinxsai.com

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.orgresearchgate.netresearchgate.net To establish linearity for this compound, a series of solutions of the impurity standard at different concentrations are prepared and analyzed. nifdc.org.cn A calibration curve is then constructed by plotting the peak area response against the concentration. ijpsonline.com The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. researchgate.netnifdc.org.cn The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net For impurities, the range usually covers from the reporting threshold to 120% of the specification limit. ich.org

Table 3: Representative Linearity Data for an Analytical Method

| Parameter | Result |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Range | LOQ to 200% of the limit concentration |

| Data based on typical validation parameters for related substances. researchgate.netresearchgate.net |

Accuracy is the closeness of the test results obtained by the method to the true value. ich.orgresearchgate.netresearchgate.net It is often assessed by performing recovery studies, where a known amount of the this compound standard is spiked into a sample matrix (e.g., a placebo formulation or the drug product) and the percentage of the impurity recovered is calculated. asianpubs.org The acceptance criteria for recovery are typically within a predefined range, for example, 80-120% of the theoretical amount. ich.org

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. ich.org It is determined by analyzing a minimum of six replicate samples at the same concentration. ich.org

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment. ich.org

For both repeatability and intermediate precision, the RSD should be within an acceptable limit, demonstrating the method's reliability. sphinxsai.comresearchgate.net

Table 4: Representative Accuracy and Precision Data

| Parameter | Acceptance Criteria |

| Accuracy (% Recovery) | 80.0% to 120.0% |

| Repeatability (RSD) | ≤ 5.0% |

| Intermediate Precision (RSD) | ≤ 10.0% |

| Typical acceptance criteria based on ICH guidelines. ich.org |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics in the validation of analytical methods. They establish the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Nicorandil and its impurities, these parameters are typically determined using High-Performance Liquid Chromatography (HPLC) methods.

The determination is generally based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. According to International Council for Harmonisation (ICH) guidelines, a signal-to-noise ratio of 3:1 is typically used for estimating the LOD and 10:1 for the LOQ.

While specific LOD and LOQ values for a compound explicitly identified as "this compound" are not detailed in the reviewed literature, studies on related impurities and the principal compound provide a clear framework. For instance, a stability-indicating HPLC method developed for Nicorandil was able to quantify impurities at levels as low as 0.1%. sphinxsai.com The process involves injecting progressively lower concentrations of the impurity standard to determine the concentration at which the signal is reliably distinguishable from the baseline noise.

In a broader context of Nicorandil analysis, various HPLC and High-Performance Thin-Layer Chromatography (HPTLC) methods have established detection and quantification limits for the active pharmaceutical ingredient (API). impactfactor.orgijpsonline.com For example, one HPLC method determined the LOD and LOQ for Nicorandil to be 0.35 µg/mL and 1.07 µg/mL, respectively. impactfactor.org An HPTLC method reported an LOD of 40 ng/spot and an LOQ of 200 ng/spot for Nicorandil. ijpsonline.com These values underscore the sensitivity of the chromatographic techniques employed, which are directly applicable to the trace-level analysis of its impurities. The linearity of these methods is established by plotting peak area against concentration, from which LOD and LOQ can be calculated using the slope of the regression line. sphinxsai.com

Table 1: Example LOD and LOQ values for Nicorandil using different chromatographic methods

| Method | Analyte | LOD | LOQ |

| HPLC | Nicorandil | 0.35 µg/mL | 1.07 µg/mL |

| HPTLC | Nicorandil | 40 ng/spot | 200 ng/spot |

| HPLC | Unspecified Impurity | - | ~0.1% of 0.4 mg/mL |

Robustness and Ruggedness Evaluations

Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. pharmaguideline.com For the HPLC analysis of Nicorandil and its impurities, robustness studies typically involve altering parameters such as:

pH of the mobile phase (e.g., ± 0.2 units). nih.gov

Column temperature (e.g., ± 5°C). nih.gov

Mobile phase flow rate (e.g., ± 0.1 mL/min). sphinxsai.com

Composition of the mobile phase (e.g., ± 1-2% variation in organic solvent). sphinxsai.comnih.gov

The effect of these variations on analytical results, such as peak resolution, retention time, and analyte quantification, is then assessed. A validated HPLC method for Nicorandil and its related substances demonstrated its robustness by making small modifications to pH, column oven temperature, flow rate, and mobile phase composition, with the results remaining within acceptable limits. researchgate.net

Ruggedness is the degree of reproducibility of test results obtained by analyzing the same sample under a variety of normal test conditions. apajournal.org.uk It is often assessed between different laboratories, analysts, and instruments. pharmaguideline.comapajournal.org.uk This parameter provides a measure of the method's transferability. For Nicorandil impurity analysis, a ruggedness study would involve multiple analysts using different HPLC systems on different days to analyze the same batch of a sample and comparing the results for consistency.

Table 2: Typical Parameters Investigated in Robustness Studies for HPLC Analysis of Nicorandil Impurities

| Parameter | Typical Variation |

| Mobile Phase pH | ± 0.2 |

| Column Temperature | ± 5 °C |

| Flow Rate | ± 0.1 mL/min |

| Organic Phase Composition | ± 2% |

System Suitability Testing Protocols

System Suitability Testing (SST) is an integral part of any analytical chromatographic method. It is performed before and during the analysis of samples to ensure that the performance of the chromatographic system is adequate for the intended application. sphinxsai.com For the analysis of this compound, SST protocols are essential to guarantee the validity of the results.

According to guidelines and established methods, SST typically involves multiple replicate injections of a standard solution. sphinxsai.com The recorded chromatograms are then used to evaluate several key parameters.

Key System Suitability Parameters:

Relative Standard Deviation (RSD) of Peak Area: For replicate injections of the standard, the RSD should not be more than a specified value, often 5.0% for impurity analysis. sphinxsai.comup.pt

Theoretical Plates (N): This measures column efficiency. A typical requirement is a minimum number of theoretical plates, for instance, not less than 50,000 for the Nicorandil peak in some methods. sphinxsai.com

Tailing Factor (Tf): This measures peak symmetry. The value should be close to 1, with an acceptance criterion often set at less than 2.0. sphinxsai.com

Resolution (Rs): This confirms the separation between adjacent peaks. The resolution between the impurity peak and the main Nicorandil peak or other impurities should be greater than 2.0. sphinxsai.com

These SST parameters must be met before any sample analysis can proceed, ensuring the system is performing correctly and is capable of providing accurate and reliable data for Impurity 2. up.pt

Table 3: Example System Suitability Criteria for HPLC Analysis of Nicorandil and its Impurities

| Parameter | Acceptance Criterion | Reference |

| RSD of Peak Area (n=6) | ≤ 5.0% | sphinxsai.com |

| Theoretical Plates | > 50,000 | sphinxsai.com |

| Tailing Factor | < 2.0 | sphinxsai.com |

| Resolution (Rs) | > 2.0 | sphinxsai.com |

Preparative Isolation Techniques for Impurity 2 from Complex Matrices

The isolation of a specific impurity from a complex matrix, such as a drug product formulation, is necessary for its definitive structural elucidation and for producing a reference standard for future analytical work. Preparative High-Performance Liquid Chromatography (preparative HPLC) is the most common and effective technique for this purpose. oup.comnih.gov

The process begins with the development of an analytical scale HPLC or UPLC method capable of separating the target impurity from the API and other related substances. oup.com This analytical method is then scaled up to a preparative level. The objective is to maximize the throughput while maintaining adequate resolution.

A study on Nicorandil tablets that had been subjected to stress conditions (40°C/75% relative humidity) identified ten different degradation products. oup.comnih.gov A single, cost-effective preparative HPLC method was developed to isolate all ten degradants. nih.gov The methodology involved:

Sample Preparation: A concentrated solution of the stressed drug product is prepared. For example, tablet powder equivalent to 500 mg of Nicorandil was dissolved in a diluent and filtered. oup.com

Chromatographic System: A preparative HPLC system equipped with a larger dimension column (e.g., a C8 or C18 column) is used.

Method Optimization: The mobile phase composition and gradient are optimized to achieve the best separation of the target impurity. An LC-MS compatible method is often preferred to facilitate subsequent identification. oup.com

Fraction Collection: The eluent corresponding to the peak of the target impurity is collected using an automated fraction collector.

Purity Confirmation and Evaporation: The purity of the collected fractions is confirmed using an analytical HPLC method. The purified fractions are then combined, and the solvent is removed, typically by lyophilization or evaporation, to yield the isolated impurity as a solid.

Following isolation, advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the definitive chemical structure of the impurity. researchgate.net

Optimization of Pharmaceutical Manufacturing Processes to Minimize Impurity 2 Formation

The formation of this compound is often linked to the degradation of the active pharmaceutical ingredient (API), Nicorandil. core.ac.uknih.gov This degradation can be influenced by several factors during manufacturing, including the presence of moisture and the application of mechanical stress. acs.org

A key strategy to minimize the formation of Impurity 2 is to control the manufacturing environment. Nicorandil is sensitive to humidity, and exposure to moisture can accelerate its degradation. core.ac.ukacs.org Therefore, manufacturing processes should be conducted under controlled low-humidity conditions.

The choice of manufacturing process itself plays a crucial role. Direct compression is often preferred for moisture-sensitive drugs like Nicorandil as it avoids the use of water, which is present in wet granulation methods. A study focused on developing a stable oral tablet of Nicorandil utilized direct compression of a homogeneous powder mixture to minimize degradation. core.ac.uk The study emphasized a meticulous plan for pharmaceutical development, including a risk management strategy to evaluate critical factors affecting Nicorandil's stability. core.ac.uk

Formulation Design Approaches to Enhance Product Stability

Solid-State Engineering: Pharmaceutical Cocrystal Formation for Stability Enhancement

A promising approach to enhance the chemical stability of Nicorandil is through the formation of pharmaceutical cocrystals. nih.govresearchgate.net Cocrystals are multi-component crystals where the API and a coformer are held together by non-covalent interactions. rsc.org This technique can alter the physicochemical properties of the API, including its stability, without changing its chemical structure. acs.orgresearchgate.net

Research has shown that cocrystals of Nicorandil with various organic acids exhibit superior hydrothermal stability compared to the pure drug. nih.govacs.org The improved stability is attributed to the new crystal packing, which disrupts the self-catalyzed degradation process observed in pure Nicorandil. acs.org In the crystal structure of pure Nicorandil, a close contact between specific atoms of adjacent molecules can facilitate degradation. nih.gov Cocrystal formation realigns the Nicorandil molecules, preventing this interaction. acs.org

A study by Guo et al. developed Nicorandil cocrystals with several coformers. nih.gov The results demonstrated a significant enhancement in stability. nih.govacs.org

Table 1: Nicorandil Cocrystals and their Coformers for Enhanced Stability

| Coformer | Observed Outcome | Reference |

|---|---|---|

| 1-hydroxy-2-naphthoic acid | Enhanced hydrothermal stability | acs.org, nih.gov |

| Salicylic acid | Enhanced hydrothermal stability | acs.org, nih.gov |

| 3-hydroxybenzoic acid | Enhanced hydrothermal stability | acs.org, nih.gov |

| 2,5-dihydroxybenzoic acid | Enhanced hydrothermal stability | acs.org, nih.gov |

| Fumaric acid | Improved physical and mechanical properties | rsc.org |

This table showcases various coformers that have been successfully used to create more stable forms of Nicorandil.

Evaluation of Polymer-Based and Lipid-Based Formulation Approaches

Polymer-based and lipid-based formulations offer alternative strategies to protect sensitive drugs like Nicorandil from degradation. nih.govunav.edu These approaches can encapsulate the drug, creating a protective barrier against environmental factors such as moisture. unav.edugoogle.com

Polymer-Based Formulations: Incorporating Nicorandil into a polymeric matrix can enhance its stability. For example, a study on a transdermal therapeutic system (TTS) for Nicorandil used acrylate-based pressure-sensitive adhesives. nih.gov While the study aimed to deliver the drug through the skin, it also highlighted the need to improve the chemical stability of Nicorandil within the formulation. The stability of the patches was found to be better at refrigerated conditions. nih.gov Another approach involves using dimethyl polysiloxanes, which are resistant to heat and atmospheric agents, to create stable suspensions of Nicorandil. google.com

Lipid-Based Formulations: Lipid-based systems, such as suspensions in dimethyl polysiloxanes encapsulated in gelatin capsules, can provide an additional protective barrier against external moisture. google.com Nanocarriers, including lipid-based and polymer-based nanoparticles, are being explored to improve drug stability and control release. nih.gov These systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can encapsulate the drug within a lipid core, shielding it from degradation. nih.gov

Packaging Strategies for Protecting Nicorandil from Degradation

Given Nicorandil's sensitivity to moisture, packaging plays a critical role in maintaining the stability of the final product throughout its shelf life. google.com Standard packaging like small glass or plastic bottles with screw caps (B75204) may not be sufficient to prevent moisture absorption, especially after the package is opened. google.com

Therefore, the use of moisture-proof packaging materials is essential. Blister packs or strips made from thermosealed coupled foils of aluminum and copolymers offer a high degree of protection against moisture. google.com The selection of appropriate packaging is a crucial final step in ensuring that the formulated Nicorandil product remains stable and free from degradation impurities like Impurity 2 until it reaches the patient.

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The foundation for controlling impurities in new drug substances and products is provided by the International Conference on Harmonisation (ICH). jpionline.orgeuropa.eu The relevant guidelines, primarily ICH Q3A for drug substances and ICH Q3B for drug products, establish a scientific and risk-based approach to the qualification and control of impurities. europa.euich.orgeuropa.eu

Impurities are classified as organic, inorganic, or residual solvents. europa.eu Organic impurities, which include by-products of synthesis and degradation products like this compound, are of particular focus. jpionline.orgeuropa.eu These guidelines introduce the concept of thresholds for reporting, identification, and qualification of impurities. ich.orgeuropa.eu

Reporting Threshold: A limit above which an impurity must be reported in a registration application. ich.org

Identification Threshold: A limit above which an impurity's structure must be determined. europa.eu

Qualification Threshold: A limit above which an impurity's biological safety must be established. ich.org

The specific thresholds are determined by the maximum daily dose of the drug product. ikev.org Any impurity that is also a significant metabolite in animal or human studies is generally considered qualified. ich.org It is mandatory to identify and characterize any impurity that forms during production or on stability and exceeds the identification threshold. oup.comnih.gov

To comply with these guidelines, manufacturers must develop and validate analytical procedures, as per ICH Q2, that are suitable for detecting and quantifying impurities. ich.orgeuropa.eu These procedures must be specific enough to separate specified and unspecified degradation products from the active pharmaceutical ingredient and other substances. ikev.org Stability studies are used to predict which impurities are likely to occur in the commercial product. europa.eu

| Maximum Daily Dose | Identification Threshold |

|---|---|

| < 1 mg | 1.0% or 5 µg TDI (Total Daily Intake), whichever is lower |

| 1 mg – 10 mg | 0.5% or 20 µg TDI, whichever is lower |

| > 10 mg – 2 g | 0.2% or 2 mg TDI, whichever is lower |

| > 2 g | 0.10% |

Risk Assessment and Management of this compound in Pharmaceutical Products

Quality Risk Management (QRM), detailed in ICH Q9, is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. core.ac.uk When applied to impurities like this compound, QRM provides a framework for identifying and mitigating potential risks to product quality. core.ac.uk

The risk assessment process begins with identifying the potential sources of the impurity. jpionline.org For this compound, these could include:

Synthesis-related: Arising as a by-product or from starting materials during the manufacturing of the nicorandil drug substance. jpionline.orgeuropa.eu

Degradation-related: Forming during the shelf-life of the drug product due to interaction with excipients or exposure to environmental factors such as heat, humidity, or light. europa.eucore.ac.uk

Forced degradation studies, where the drug product is subjected to stress conditions, are crucial for identifying potential degradation products that may not be present in freshly manufactured batches. sphinxsai.comoup.com Research has shown that nicorandil can degrade under various stress conditions, leading to the formation of multiple impurities. semanticscholar.orgsphinxsai.comresearchgate.net The management of these impurities is a key part of pharmaceutical development and quality control. oup.com The risk assessment links these potential causes to the impact on the drug product's critical quality attributes (CQAs). core.ac.uk

| Potential Cause (Hazard) | Potential Effect | Risk Level | Mitigation/Control Strategy |

|---|---|---|---|

| Inadequate control of synthesis starting materials | Presence of Impurity 2 in the drug substance | High | Implement stringent specifications for starting materials and intermediates. |

| Interaction with reactive excipients | Formation of Impurity 2 during product shelf-life | Medium | Conduct drug substance-excipient compatibility studies to select inert excipients. core.ac.uk |

| Exposure to high temperature/humidity during storage | Increased degradation leading to higher levels of Impurity 2 | Medium | Define appropriate storage conditions and packaging based on stability data. europa.eu |

| Unoptimized manufacturing process parameters (e.g., drying temperature) | Thermal degradation leading to Impurity 2 formation | High | Identify and control critical process parameters (CPPs) through process development studies. |

Application of Quality by Design (QbD) Methodologies to Impurity 2 Control Strategy

Quality by Design (QbD) is a modern, systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov The goal is to design a robust manufacturing process with a control strategy that ensures consistent product quality. nih.govpharmaexcipients.com

The application of QbD to control this compound involves several key elements: nih.gov

Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product. nih.govpharmaexcipients.com For a nicorandil tablet, the QTPP would include an attribute for impurities, specifying the acceptance criteria for known and unknown impurities, including Impurity 2. pharmaexcipients.com

Critical Quality Attributes (CQAs): These are physical, chemical, or biological properties that must be controlled to ensure the desired product quality. nih.govpharmaexcipients.com The level of this compound is considered a CQA because it can impact product quality and must be controlled within the limits established by ICH guidelines or product-specific characterization. pharmaexcipients.comup.pt

Product and Process Understanding: Through risk assessment and experimental studies (e.g., Design of Experiments), the relationships between Critical Material Attributes (CMAs) of input materials (e.g., particle size of nicorandil, purity of excipients) and Critical Process Parameters (CPPs) of the manufacturing process (e.g., compression force, drying time) and the CQAs are established. core.ac.uknih.gov For example, studies would link the choice of specific excipients or the temperature of a granulation step to the rate of formation of Impurity 2.

Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov The control strategy for this compound would include specifications for the drug substance and excipients, in-process controls, and final product testing to ensure the impurity remains below its acceptance limit throughout the product's shelf life. nih.govpharmaexcipients.com

By implementing a QbD approach, manufacturers move from a reactive mode of testing batches to a proactive mode of building quality into the product design, ensuring that impurities like this compound are consistently controlled. nih.gov

| QbD Element | Example Application for Impurity Control |

|---|---|

| QTPP Element | Impurities/Degradation Products: Any unknown impurity NMT 0.2%. pharmaexcipients.com |

| CQA | Level of this compound. pharmaexcipients.comup.pt |

| Potential CMA/CPP | Excipient compatibility, manufacturing process temperature, packaging material. core.ac.uknih.gov |

| Control Strategy Component | Finished product specification for Impurity 2; validated, stability-indicating HPLC method for release and stability testing. sphinxsai.comnih.gov |

Research Findings on Nicorandil Impurity 2

Research on nicorandil (B1678753) has led to the identification and characterization of several impurities, including Impurity 2. Forced degradation studies, where the drug substance is subjected to stress conditions like heat, humidity, and light, are often performed to understand its degradation pathways and identify potential impurities that may form during storage. sphinxsai.com These studies have been instrumental in identifying Nicorandil Impurity 2 as a potential degradant.

The development of validated, stability-indicating analytical methods is a key research output, ensuring that these impurities can be reliably monitored throughout the drug product's shelf life. sphinxsai.com For instance, research has shown that photolytic degradation is a significant pathway for nicorandil, leading to the formation of new degradation products. sphinxsai.com

Conclusion

Elucidation of Degradation Pathways of Nicorandil Leading to Impurity 2

Forced degradation studies are instrumental in understanding the intrinsic stability of Nicorandil. sphinxsai.com These studies expose the drug to stress conditions such as hydrolysis, light, heat, and oxidation to identify the resulting degradation products and the pathways of their formation. sphinxsai.comresearchgate.netresearchgate.net

Hydrolysis is a primary degradation pathway for Nicorandil, significantly influenced by moisture, temperature, and pH. google.comgoogle.com The degradation is so pronounced that in a 5% aqueous solution at 60°C and pH 7, Nicorandil can lose nearly 20% of its concentration in just 12 hours. google.com

The hydrolytic process begins with the cleavage of the nitrate (B79036) ester bond in the Nicorandil molecule. google.comcore.ac.uk This initial step results in the liberation of a nitrate ion and the formation of a key intermediate species, 3-(4,5-dihydro-2-oxazolyl) pyridine (B92270). core.ac.ukup.pt This intermediate is transient and subsequently reacts with water. up.pt The reaction evolves to form one of the major degradation products, N-(2-hydroxyethyl) nicotinamide (B372718), which is a principal impurity. researchgate.netgoogle.comcore.ac.ukup.pt Depending on the specific conditions, the intermediate compound can also lead to the formation of nicotinic acid. core.ac.uk The degradation in an aqueous solution typically follows first-order kinetics and proceeds more rapidly in alkaline environments. core.ac.uk

| Degradation Pathway | Conditions | Intermediate Species | Major Product(s) |

| Hydrolysis | Aqueous solution, accelerated by heat and alkaline pH | 3-(4,5-dihydro-2-oxazolyl) pyridine | N-(2-hydroxyethyl) nicotinamide, Nicotinic Acid |

| Photolysis | Exposure to UV or fluorescent light | Not specified | Unidentified degradation products |

| Thermal Degradation | 70°C for 24 hours | Not specified | Significant degradation (up to 21.33% loss) |

| Oxidative Degradation | 50% H₂O₂ at 70°C | Not specified | Significant degradation (up to 14.85% loss) |

This table summarizes the outcomes of various forced degradation studies on Nicorandil, highlighting the conditions and resulting products.

Nicorandil has been shown to be susceptible to degradation upon exposure to light. sphinxsai.comresearchgate.net In controlled stability studies, photolytic degradation was identified as a significant factor, leading to the formation of new impurities. sphinxsai.com One study revealed that photolytic stress generated two previously unknown degradation products. sphinxsai.com The purity of Nicorandil was reduced to approximately 80% after exposure to photolytic conditions, underscoring the light-sensitive nature of the molecule. sphinxsai.com

Elevated temperature is a critical factor that accelerates the degradation of Nicorandil, often in conjunction with moisture. google.comgoogle.com Forced degradation studies involving thermal stress have demonstrated substantial decomposition. For instance, heating a solution at 70°C for 24 hours resulted in the most significant degradation compared to other stress conditions in one study, with the purity of Nicorandil dropping to 78.67%. sphinxsai.com This indicates that thermal stress is a crucial pathway for impurity formation.

The stability of Nicorandil under oxidative conditions has also been investigated. sphinxsai.comresearchgate.net When subjected to strong oxidizing agents like hydrogen peroxide (H₂O₂), Nicorandil undergoes degradation. sphinxsai.com In a study where a Nicorandil solution was treated with 50% hydrogen peroxide and heated to 70°C, the drug degraded to a purity of 85.15%. sphinxsai.com While some research explores Nicorandil's ability to mitigate oxidative stress as part of its therapeutic action, these forced degradation studies confirm its vulnerability to oxidative decomposition, which contributes to impurity formation. sphinxsai.comnih.gov

Investigation of Process-Related Formation of Nicorandil Impurity 2

Impurities in a final pharmaceutical product are not only formed through degradation but can also be introduced during the synthesis of the drug substance. daicelpharmastandards.com These process-related impurities can include unreacted starting materials, by-products of side reactions, or intermediates.

The synthesis of Nicorandil typically involves multiple steps, providing opportunities for the formation of process-related impurities. One common synthetic route involves the condensation of nicotinoyl chloride with 2-nitroxyethylamine. ijpsonline.com The 2-nitroxyethylamine itself is prepared from 2-aminoethanol. ijpsonline.com Incomplete reactions or side reactions involving these precursors, such as 2-aminoethanol or nicotinoyl chloride, can lead to the presence of impurities in the final product.

Furthermore, alternative synthesis methods, such as the nitration of N-[2-chloroethyl]-pyridine-3-carboxamide, present different impurity profiles. ijpsonline.com A patented method for preparing a specific Nicorandil impurity highlights how reagents can lead to by-products; it describes the esterification of N-(2-hydroxyethyl) nicotinamide with propionic anhydride, forming 2-(nicotinamido)ethyl propionate. google.com This demonstrates that reactants and catalysts used in the synthesis are potential sources of precursors that can form impurities.

Chemical Synthesis Pathways for Authentic Impurity 2 Reference Material

The primary synthetic challenge is to produce N-(2-Hydroxyethyl)nicotinamide with high purity, free from other related substances. Several chemical pathways have been developed to achieve this, primarily centered around the formation of an amide bond between a nicotinic acid derivative and an ethanolamine (B43304) derivative.

One of the most direct and efficient methods involves the reaction of methyl nicotinate (B505614) with monoethanolamine. google.com This reaction can be conducted by heating a mixture of the two reactants, often without the need for a solvent. google.com The process typically involves heating to around 60°C for several hours, which drives the reaction to completion. google.com The simplicity of this method and the high yield and purity of the resulting N-(2-hydroxyethyl)nicotinamide make it an attractive option for industrial-scale production. google.com

Another documented approach involves a multi-step process starting with the activation of nicotinic acid. In this pathway, an N-succinimidyl-nicotinate intermediate is first formed. This activated ester is then reacted with the hydrochloric salt of ethanolamine in a suitable solvent like dried dimethylformamide (DMF). A base, such as diisopropylethylamine (DIEA), is added to neutralize the hydrochloride salt, facilitating the nucleophilic attack of the ethanolamine on the activated nicotinic acid derivative. The product, N-(2-hydroxyethyl)nicotinamide, can then be isolated from the reaction mixture through filtration and purification steps like trituration with ether.

A Chinese patent describes a method for preparing a Nicorandil impurity by reacting N-(2-hydroxyethyl)nicotinamide with propionic acid or propionic anhydride. google.com This process, however, aims to synthesize a different impurity (an esterified version of Impurity 2) but starts with N-(2-hydroxyethyl)nicotinamide, highlighting its role as a key intermediate in the formation of other related compounds. google.com

Below is a summary of common synthetic pathways for N-(2-Hydroxyethyl)nicotinamide:

| Starting Material 1 | Starting Material 2 | Key Conditions | Solvent | Advantages |

| Methyl Nicotinate | Monoethanolamine | Heating at ~60°C for 4 hours | None (Solvent-free) | High yield and purity, simple process. google.com |

| N-Succinimidyl-nicotinate | Ethanolamine Hydrochloride | Ice bath, addition of DIEA | Dimethylformamide (DMF) | Utilizes an activated intermediate for the reaction. |

| Nicotinic Acid | Ethanolamine | Heating, potential catalyst | Not specified | A common method for amide bond formation. |

This table is based on data from referenced synthetic procedures.

Design and Development of Synthetic Analogues for Mechanistic Studies

The design and synthesis of analogues of this compound are crucial for conducting detailed mechanistic studies. These analogues, which have systematic structural modifications, can help elucidate the impurity's formation pathways, degradation kinetics, and potential biological interactions. nih.govsymeres.com By altering specific functional groups, researchers can probe structure-activity or structure-stability relationships. nih.gov

Another advanced design strategy involves bioisosteric replacement. This concept involves substituting a functional group with another that has similar physical or steric properties but different electronic characteristics. This can help in understanding the precise structural requirements for a particular interaction or reaction.

Furthermore, molecular docking studies can be employed to predict how impurities and their analogues might interact with biological targets or how they compete with the active pharmaceutical ingredient (API) at binding sites. nih.gov This computational approach helps in designing novel compounds and can provide insights into potential genotoxicity by evaluating the binding mechanisms of impurities. nih.gov

| Analogue Design Strategy | Purpose/Mechanistic Study | Example Application for Impurity 2 |

| Functional Group Modification | To probe the role of specific groups in reactivity, degradation, or biological interaction. nih.gov | Replacing the terminal -OH group of the ethyl chain with -OCH3, -NH2, or -SH to study its role in subsequent degradation pathways. |

| Side Chain Alteration | To investigate the influence of steric bulk and chain length on physical properties and reactivity. | Synthesizing analogues with propyl or butyl chains instead of the ethyl chain to assess impact on solubility and stability. |

| Bioisosteric Replacement | To understand the electronic versus steric requirements for interactions. | Substituting the pyridine ring with other heterocyclic systems to evaluate the role of the ring's nitrogen atom and aromaticity. |

| Hybrid Molecule Synthesis | To create molecules with combined functionalities for studying synergistic or altered mechanisms. nih.govcolab.ws | Conjugating Impurity 2 with other moieties to explore novel chemical properties or biological activities. |

This table outlines strategies for designing synthetic analogues for research purposes.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to Nicorandil (B1678753) Impurity 2 Research

The foundational academic understanding of Nicorandil Impurity 2 stems from research into the stability and degradation pathways of the active pharmaceutical ingredient, Nicorandil. A pivotal study elucidated the kinetics and mechanism of Nicorandil's decomposition in aqueous solutions, identifying 2-aminoethyl nicotinate (B505614) nitrate (B79036) as a significant degradation product. jst.go.jp This research established that the formation of this impurity is a key step in the hydrolytic degradation cascade of Nicorandil.

Subsequent academic and industrial research has largely concentrated on the development and validation of analytical methodologies to detect and quantify Nicorandil and its related substances, including Impurity 2. High-performance liquid chromatography (HPLC) has emerged as the predominant technique for this purpose. Several studies have detailed the development of stability-indicating HPLC methods capable of separating Nicorandil from its impurities, with specific methods being validated for the simultaneous determination of multiple related substances, including 2-aminoethyl nicotinate nitrate.

A significant portion of the available literature is in the form of patents, which describe methods for the measurement of related substances in Nicorandil tablets. These patents underscore the importance of controlling Impurity 2 levels for ensuring the quality and safety of the final drug product.

Identification of Remaining Challenges and Knowledge Gaps

Despite the progress in identifying and quantifying this compound, several challenges and knowledge gaps persist in the research landscape:

Limited Mechanistic Understanding Beyond Hydrolysis: While the formation of 2-aminoethyl nicotinate nitrate through hydrolysis is established, a comprehensive understanding of its formation under other stress conditions, such as photolytic and oxidative stress, remains less detailed.

Lack of Specific Toxicological Data: There is a notable absence of publicly available, in-depth toxicological studies specifically for this compound. Establishing a comprehensive safety profile is crucial for setting appropriate regulatory limits.

Scarcity of Data on Solid-State Formation: The majority of mechanistic studies have focused on aqueous solutions. Further research is needed to fully understand the kinetics and mechanisms of Impurity 2 formation in the solid state, which is more relevant to the final dosage form.

Absence of High-Throughput Screening Methods: Current analytical methods, while robust, are often time-consuming. There is a need for the development of rapid, high-throughput methods for the routine quality control of large batches of Nicorandil.

Prospective Avenues for Advanced Research on this compound

The existing challenges and knowledge gaps pave the way for several promising avenues of future research that could significantly enhance the understanding and control of this compound.

Development of Novel High-Throughput Analytical Methodologies

Future research should focus on moving beyond traditional HPLC methods towards the development of more rapid and efficient analytical techniques. Ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) are promising alternatives that can significantly reduce analysis times while maintaining or even improving separation efficiency. The development and validation of such methods would be invaluable for high-throughput screening in a manufacturing environment.

Advanced Computational Chemistry for Impurity Prediction and Mechanistic Insights

Computational chemistry presents a powerful tool for gaining deeper insights into the formation of this compound. Advanced molecular modeling and quantum mechanical calculations could be employed to:

Predict the degradation pathways of Nicorandil under various stress conditions with greater accuracy.

Elucidate the transition states and reaction energetics involved in the formation of 2-aminoethyl nicotinate nitrate.

Screen for potential interactions between Nicorandil and excipients that might accelerate the formation of this impurity.

These computational studies can guide experimental work and contribute to a more proactive approach to impurity control.

Exploration of Emerging Technologies for Impurity Mitigation

Research into innovative formulation strategies and manufacturing processes could lead to effective mitigation of this compound formation. Emerging technologies that warrant exploration include:

Continuous Manufacturing: This approach can offer better control over process parameters, potentially minimizing the formation of degradation products.

Novel Co-crystal and Salt Forms: Investigating different salt and co-crystal forms of Nicorandil could identify solid forms with enhanced stability and reduced propensity for degradation.

Advanced Packaging Materials: The use of innovative packaging materials with superior moisture and light barrier properties could significantly improve the stability of the drug product throughout its shelf life.

Harmonization of Global Regulatory Standards for Impurity Control

Currently, regulatory requirements for the control of pharmaceutical impurities can vary between different regions. Future efforts should be directed towards the harmonization of global regulatory standards for Nicorandil impurities, including this compound. This would involve collaboration between major pharmacopeias (e.g., USP, EP, JP) and regulatory bodies to establish consistent and scientifically justified acceptance criteria. Such harmonization would streamline the global development and marketing of Nicorandil products and ensure a consistent level of quality and safety for patients worldwide. The International Council for Harmonisation (ICH) provides a framework for such collaborative efforts.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Nicorandil Impurity 2 in pharmaceutical formulations?

- Methodological Answer : this compound can be identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise molecular weight determination. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing regioisomers or stereochemical variations. Purity assessment should include techniques like high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy. For reproducibility, reference standards with verified CAS numbers (e.g., 40055-37-6 for related impurities) must be used .

Q. How can researchers ensure the reproducibility of impurity profiling studies for this compound?

- Methodological Answer : Reproducibility requires strict adherence to validated analytical protocols. Detailed experimental sections should include chromatographic conditions (column type, mobile phase gradients), sample preparation steps (extraction solvents, dilution factors), and instrument calibration data. Cross-validate results using orthogonal methods (e.g., comparing LC-MS/MS data with NMR findings). Raw data and instrument parameters should be archived in supplementary materials to enable replication .

Q. What are the minimum purity requirements for this compound in pharmacological studies?

- Methodological Answer : Pharmacological studies typically require impurities to be isolated at ≥95% purity, confirmed via HPLC with photodiode array detection (PDA) to exclude co-eluting contaminants. For in vitro assays, impurities should undergo rigorous stability testing under experimental conditions (e.g., pH, temperature) to ensure structural integrity. Batch-to-batch variability must be documented using certificate of analysis (CoA) data .

Advanced Research Questions

Q. How should researchers design experiments to investigate the toxicological impact of this compound?

- Methodological Answer : Use a tiered approach:

- In vitro : Assess cytotoxicity (e.g., MTT assay) and genotoxicity (Ames test, comet assay) across multiple cell lines (e.g., HepG2 for hepatic metabolism).

- In vivo : Conduct dose-response studies in rodent models, monitoring biomarkers like serum creatinine (renal toxicity) and ALT/AST (hepatic damage). Include positive controls (e.g., known genotoxic agents) and validate findings with histopathological analysis.

- Mechanistic studies : Employ transcriptomic or proteomic profiling to identify pathways affected by the impurity (e.g., oxidative stress markers like MDA/SOD ratios) .

Q. What validation parameters are critical for developing a stability-indicating method for this compound?

- Methodological Answer : Per ICH Q2(R2) guidelines, validate specificity (resolution from degradation products), accuracy (spike-recovery studies at 50–150% levels), precision (inter-day RSD ≤2%), and linearity (R² ≥0.998 over the analytical range). Forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) must demonstrate method robustness. Use Design of Experiments (DoE) to optimize parameters like column temperature and flow rate .

Q. How can contradictory data on the pharmacological activity of this compound be resolved?

- Methodological Answer : Contradictions often arise from variability in impurity sourcing or experimental design. Mitigate this by:

- Standardizing materials : Use impurities from accredited suppliers (e.g., verified via CAS 40055-37-6) with documented synthesis pathways.

- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with Tukey post-hoc tests) to account for batch effects.

- Mechanistic replication : Validate findings using alternative models (e.g., primary cardiomyocytes vs. transfected HEK293 cells) .

Q. What strategies are effective for isolating trace levels of this compound from complex matrices?

- Methodological Answer : Employ preparative HPLC with fraction collection, optimizing mobile phase composition (e.g., acetonitrile-phosphate buffers) to enhance resolution. For challenging separations, use chiral columns or ion-pair reagents. Confirm isolation purity via tandem MS/MS and quantify using external calibration curves. For structural confirmation, combine NMR with X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers ensure data integrity when reporting impurity-related findings?

- Methodological Answer : Implement a lab information management system (LIMS) to track raw data and audit trails. Use open-ended questions in peer reviews to probe methodological transparency (e.g., "Were all chromatographic peaks integrated consistently?"). Cross-check spectral data against public databases (e.g., PubChem) and archive unprocessed datasets in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.